molecular formula C12H13F3O2 B7990410 2,2,2-Trifluoro-1-(4-methyl-3-propoxyphenyl)ethanone

2,2,2-Trifluoro-1-(4-methyl-3-propoxyphenyl)ethanone

Cat. No.: B7990410
M. Wt: 246.22 g/mol
InChI Key: FEBPNEIWICFDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C12H13F3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group, a methyl group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to achieve the required quality and yield. The use of advanced equipment and technology ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A simpler analog with only the trifluoromethyl group.

    4’-Methyl-2,2,2-trifluoroacetophenone: Similar structure but lacks the propoxy group.

    4’-Methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of a propoxy group.

Uniqueness

4’-Methyl-3’-n-propoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both the propoxy and methyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methyl-3-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-3-6-17-10-7-9(5-4-8(10)2)11(16)12(13,14)15/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBPNEIWICFDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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